6-Fluoroisoquinoline-3-carbaldehyde
Description
The strategic design of new drug candidates often hinges on the use of "privileged structures"—molecular frameworks that are known to interact with multiple biological targets. The isoquinoline (B145761) skeleton is one such framework, and its derivatization offers a fertile ground for discovery. 6-Fluoroisoquinoline-3-carbaldehyde represents a thoughtfully designed evolution of this scaffold, combining the established biological relevance of isoquinoline with the unique chemical properties of fluorine and the synthetic versatility of a carbaldehyde group.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6FNO |
|---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
6-fluoroisoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H6FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-6H |
InChI Key |
BPCMEYAJWVCDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)C=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 6 Fluoroisoquinoline 3 Carbaldehyde
Reactions Involving the Carbaldehyde Moiety
The aldehyde functional group is a key center for the derivatization of 6-Fluoroisoquinoline-3-carbaldehyde, readily participating in a variety of classical carbonyl reactions.
The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is a fundamental transformation, often catalyzed by a trace amount of acid, which proceeds through a tetrahedral intermediate followed by the elimination of a water molecule. For instance, the reaction with anilines can yield N-aryl-1-(6-fluoroisoquinolin-3-yl)methanimines. These reactions are crucial for introducing a wide range of substituents and for the synthesis of complex heterocyclic systems. The general transformation can be represented as:
6-F-C₉H₅N-CHO + R-NH₂ ⇌ 6-F-C₉H₅N-CH=N-R + H₂O
The stability and yield of the resulting imine are influenced by the nature of the amine reactant. Aromatic amines, for example, can form conjugated systems that enhance the stability of the product.
| Reactant (Amine) | Product (Schiff Base/Imine) |
| Aniline | N-phenyl-1-(6-fluoroisoquinolin-3-yl)methanimine |
| Benzylamine | N-benzyl-1-(6-fluoroisoquinolin-3-yl)methanimine |
| Hydrazine | (6-Fluoroisoquinolin-3-yl)methanedialdehyde dihydrazone |
The carbaldehyde group of this compound can be readily reduced to a primary alcohol, yielding (6-Fluoroisoquinolin-3-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.gov The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
Reaction Scheme: 6-F-C₉H₅N-CHO + [H] → 6-F-C₉H₅N-CH₂OH
This reduction is a key step in the synthesis of various derivatives where a hydroxymethyl group is required.
| Reducing Agent | Product |
| Sodium borohydride (NaBH₄) | (6-Fluoroisoquinolin-3-yl)methanol |
| Lithium aluminum hydride (LiAlH₄) | (6-Fluoroisoquinolin-3-yl)methanol |
Oxidation of the aldehyde functionality in this compound affords the corresponding 6-Fluoroisoquinoline-3-carboxylic acid. This conversion can be carried out using a variety of oxidizing agents, ranging from mild to strong. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups. The synthesis of related quinoline-3-carboxylic acids is a well-established route in the preparation of bioactive compounds. nih.gov
General Reaction: 6-F-C₉H₅N-CHO + [O] → 6-F-C₉H₅N-COOH
| Oxidizing Agent | Product |
| Potassium permanganate (KMnO₄) | 6-Fluoroisoquinoline-3-carboxylic acid |
| Silver oxide (Ag₂O) | 6-Fluoroisoquinoline-3-carboxylic acid |
The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comfiveable.me These reactions proceed through a tetrahedral intermediate and are fundamental to constructing new carbon-carbon and carbon-heteroatom bonds. nih.gov
Examples of nucleophilic addition reactions include:
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) to the carbonyl group results in the formation of a cyanohydrin, 2-hydroxy-2-(6-fluoroisoquinolin-3-yl)acetonitrile. libretexts.org This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to the aldehyde yields secondary alcohols. youtube.com For example, reaction with methylmagnesium bromide would produce 1-(6-fluoroisoquinolin-3-yl)ethanol.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can be used to convert the carbonyl group into an alkene, providing a route to vinyl-substituted isoquinolines.
| Nucleophile | Reagent Example | Product Type |
| Cyanide | NaCN/H⁺ | Cyanohydrin |
| Organometallic | CH₃MgBr | Secondary Alcohol |
| Phosphorus Ylide | Ph₃P=CH₂ | Alkene |
Reactions at the Isoquinoline (B145761) Core
The reactivity of the isoquinoline ring system itself is another important aspect of the chemistry of this compound.
In isoquinoline, electrophilic aromatic substitution (SEAr) preferentially occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. quimicaorganica.orgwikipedia.org The most favored positions for electrophilic attack are C-5 and C-8, as these lead to the most stable cationic intermediates (Wheland intermediates). quimicaorganica.org
The presence of a fluorine atom at the C-6 position influences the regioselectivity of further substitution. Fluorine is a deactivating group due to its inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than unsubstituted isoquinoline. libretexts.orgmasterorganicchemistry.com However, it is also an ortho, para-director due to resonance effects, where its lone pairs can stabilize the positive charge of the intermediate.
Therefore, for this compound, electrophilic substitution is expected to be directed primarily to the positions ortho and para to the fluorine atom, which are C-5 and C-7, respectively. The deactivating nature of both the fluorine atom and the pyridine ring means that harsh reaction conditions are often required for these substitutions to proceed.
| Position of Attack | Directing Effect of Fluorine at C-6 | Predicted Product |
| C-5 | ortho | 5-E-6-Fluoroisoquinoline-3-carbaldehyde |
| C-7 | para | 7-E-6-Fluoroisoquinoline-3-carbaldehyde |
| C-8 | - | Minor product |
Nucleophilic Substitution of Other Halogen or Leaving Groups
While the fluorine atom at the 6-position of the isoquinoline ring can be a site for nucleophilic substitution, it is generally less reactive than other halogens like chlorine. In many synthetic strategies, a chloro-substituted quinoline (B57606) or isoquinoline is used as the starting material, and the chlorine is subsequently displaced by a nucleophile. nih.govmdpi.com For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) readily reacts with 1,2,4-triazole (B32235) in the presence of potassium carbonate to yield 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde. mdpi.com Similarly, reaction with benzotriazole (B28993) in ethanol (B145695) leads to the formation of 2-(1H-benzo[d] nih.govnih.govyoutube.comtriazol-1-yl)quinoline-3-carbaldehyde. mdpi.com These reactions demonstrate the facility of nucleophilic substitution at the C2 position, a principle that can be extended to the isoquinoline scaffold.
The reactivity of such substitution reactions can be significantly influenced by the reaction conditions. For example, the use of ionic liquids has been shown to enhance the rates of nucleophilic substitution reactions. elsevierpure.com
| Reactant 1 | Reactant 2 | Product | Reference |
| 2-Chloroquinoline-3-carbaldehyde | 1,2,4-Triazole | 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde | mdpi.com |
| 2-Chloroquinoline-3-carbaldehyde | Benzotriazole | 2-(1H-benzo[d] nih.govnih.govyoutube.comtriazol-1-yl)quinoline-3-carbaldehyde | mdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heterocyclic compounds like isoquinolines. nih.govyoutube.comyoutube.com These reactions typically involve an organic halide or pseudohalide and an organometallic coupling partner in the presence of a palladium catalyst and a ligand. youtube.com The choice of ligand is crucial for the success of the reaction, influencing catalyst stability and reactivity. youtube.com
For instance, the Suzuki coupling, which pairs an organoboron compound with an organic halide, is a common method for creating new C-C bonds. youtube.com Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. nih.govyoutube.com While direct C-F bond activation for cross-coupling of fluoroarenes is challenging, it has been achieved under specific conditions, often requiring specialized ligands and additives. nih.gov More commonly, a more reactive halogen, such as chlorine or bromine, at the 6-position of the isoquinoline ring would be used for these transformations. The resulting functionalized isoquinolines can serve as intermediates in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Reference |
| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Aryl or vinyl halide/triflate | Pd catalyst, base | Biaryl or vinyl-substituted arene | youtube.com |
| Buchwald-Hartwig Amination | Amine | Aryl halide/triflate | Pd catalyst, base, ligand | Aryl amine | nih.govyoutube.com |
| C-F Activation/Coupling | Perfluoroarene | Diaryl zinc compound | Pd(0) catalyst, PCy3 ligand, LiI | Polyfluorinated arene | nih.gov |
Formation of Complex Heterocyclic Systems Utilizing this compound as a Building Block
The aldehyde functionality of this compound serves as a key handle for the construction of more elaborate heterocyclic structures. Through various synthetic strategies, this building block can be incorporated into fused and polycyclic systems.
Annulation and Cyclocondensation Reactions
Annulation and cyclocondensation reactions are powerful methods for constructing new rings onto an existing molecular framework. The aldehyde group of this compound can readily participate in reactions with bifunctional nucleophiles to form new heterocyclic rings. For example, condensation with hydrazines can lead to the formation of pyrazolo[3,4-b]quinolines. nih.gov Similarly, reaction with β-naphthol and an aminouracil derivative can lead to the formation of naphthopyranopyrimidines through a series of nucleophilic addition, Michael addition, and cyclization steps. researchgate.net These reactions often proceed through the formation of an initial condensation product, such as a Schiff base or an enamine, which then undergoes an intramolecular cyclization to afford the final heterocyclic system. nih.govnih.gov
Multi-Component Reactions for Scaffold Diversification
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates structural elements from each starting material. nih.govpreprints.orgtcichemicals.com The aldehyde group of this compound makes it an ideal component for various MCRs.
For example, in a reaction analogous to the Biginelli or Hantzsch reactions, 2-chloroquinoline-3-carbaldehydes can react with 6-aminouracil (B15529) derivatives and a cyclic active methylene (B1212753) compound, like dimedone, in the presence of a catalyst such as L-proline, to generate complex fused heterocyclic systems. nih.govresearchgate.net These reactions offer a rapid and atom-economical route to structurally diverse molecules. nih.gov The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is another powerful MCR that could potentially utilize this compound to generate peptide-like structures. preprints.org The diversity of available starting materials for MCRs allows for the creation of large libraries of compounds for various applications, including drug discovery. nih.govpreprints.org
| MCR Type | Reactants | Catalyst | Product Type | Reference |
| L-proline catalyzed 3-component reaction | 2-Chloroquinoline-3-carbaldehyde, 6-Aminouracil, Dimedone | L-proline | Dihydrobenzo[b]pyrimido nih.govnih.govnaphthyridine-diones | nih.govresearchgate.net |
| L-proline catalyzed 3-component reaction | 2-Chloroquinoline-3-carbaldehyde, 6-Aminouracil, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | L-proline | Dihydropyrazolo[4',3':5,6]pyrano[2,3-b]quinolinyl-pyrimidine-diones | nih.gov |
| Ugi 4-component reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | preprints.org |
Advanced Spectroscopic and Structural Characterization of 6 Fluoroisoquinoline 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Fluoroisoquinoline-3-carbaldehyde. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of proton and carbon environments and their connectivities can be assembled.
High-Field 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)
The structural backbone of this compound is confirmed using a combination of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. oregonstate.edu For isoquinoline (B145761) and its derivatives, characteristic signals for aromatic protons and the distinct aldehyde proton are expected. rsc.orgias.ac.in The aldehyde proton (CHO) typically appears as a singlet in the downfield region of the ¹H NMR spectrum, often above δ 10.0 ppm. rsc.orgnih.govmdpi.com
To establish the precise connectivity between atoms, a suite of 2D NMR experiments is employed. youtube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu It would reveal the correlations between adjacent protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline core.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C atoms. princeton.edu This allows for the unambiguous assignment of each carbon atom that has a proton attached.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two to four bonds. sdsu.eduprinceton.edu It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the entire molecular framework by linking different spin systems. For instance, the aldehyde proton would show an HMBC correlation to the C3 carbon of the isoquinoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduresearchgate.net This is particularly useful for conformational analysis and for confirming the spatial relationships between substituents.
Based on analogous structures, the expected NMR data can be summarized.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |
| CHO | ~10.2 | ~191 | C3 |
| H-1 | ~9.3 | ~153 | C3, C8a |
| H-4 | ~8.6 | ~140 | C3, C5, C8a |
| H-5 | ~8.2 | ~118 (d, JCF) | C4, C6, C7, C8a |
| H-7 | ~7.8 | ~115 (d, JCF) | C5, C6, C8, C8a |
| H-8 | ~8.3 | ~130 | C1, C6, C7, C8a |
| C3 | - | ~133 | H-1, H-4, CHO |
| C4a | - | ~128 | H-4, H-5, H-8 |
| C6 | - | ~162 (d, JCF) | H-5, H-7, H-8 |
| C8a | - | ~135 | H-1, H-4, H-5, H-7, H-8 |
Note: Chemical shifts (δ) are predicted based on data for similar isoquinoline and quinoline (B57606) carbaldehydes. rsc.orgnih.govmdpi.com Coupling constants (J) with fluorine are denoted by (d, JCF).
Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine atom within the molecule. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgbiophysics.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. thermofisher.comalfa-chemistry.com For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C6 position.
The large chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap. thermofisher.com The position of the signal for an aryl fluoride (B91410) is influenced by the electronic nature of other substituents on the ring. alfa-chemistry.com The fluorine signal will also exhibit coupling to nearby protons, primarily the ortho protons H-5 and H-7, which would appear as a triplet or doublet of doublets, providing further confirmation of its position. huji.ac.il Heteronuclear correlation experiments, such as ¹H-¹⁹F HETCOR, can definitively link the fluorine atom to its neighboring protons. nih.gov
Table 2: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value | Description |
| Chemical Shift (δ) | -110 to -120 ppm | Relative to CFCl₃. The exact shift is sensitive to solvent and electronic effects within the molecule. alfa-chemistry.comcolorado.edu |
| Multiplicity | Triplet or dd | Due to coupling with ortho protons (H-5 and H-7). huji.ac.il |
| Coupling Constants | ³JFH ≈ 8-10 Hz | Typical three-bond coupling between fluorine and ortho protons on an aromatic ring. |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing how it breaks apart.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental composition and molecular formula of this compound, which is C₁₀H₆FNO. HRMS is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions. acs.orgacs.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like N-heterocycles without causing significant premature fragmentation. thesciencein.org In positive-ion mode ESI-MS, this compound would be expected to be detected primarily as the protonated molecule, [M+H]⁺. rsc.org In some cases, particularly when using methanol (B129727) as a solvent, aromatic aldehydes can form [M+15]⁺ adducts. nih.gov
By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (tandem MS or MS/MS), characteristic fragmentation patterns can be observed. nih.gov This fragmentation provides valuable structural information. For this compound, expected fragmentation pathways would likely involve the initial loss of neutral molecules such as carbon monoxide (CO) from the aldehyde group, followed by the loss of hydrogen cyanide (HCN) from the pyridine ring, a common fragmentation pattern for isoquinolines. researchgate.net
Table 3: Predicted ESI-MS and HRMS Data for this compound
| Ion | Calculated m/z (C₁₀H₆FNO) | Fragmentation Analysis |
| [M+H]⁺ | 176.0506 | This is the protonated parent ion, used for molecular formula confirmation via HRMS. |
| [M+H-CO]⁺ | 148.0557 | Loss of the carbonyl group from the aldehyde function. |
| [M+H-CO-HCN]⁺ | 121.0498 | Subsequent loss of hydrogen cyanide from the heterocyclic ring. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Dynamics
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and are excellent for identifying the presence of specific functional groups. rsc.orgrsc.org
For this compound, the IR spectrum would be dominated by several key absorption bands. astrochem.org The most characteristic would be the strong C=O stretching vibration of the aldehyde group, typically found in the range of 1690-1715 cm⁻¹. The C-F stretching vibration gives rise to a strong band in the 1250-1000 cm⁻¹ region. Additionally, C=C and C=N stretching vibrations from the aromatic isoquinoline core are expected between 1650 and 1400 cm⁻¹. astrochem.orgresearchgate.net The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, are found below 900 cm⁻¹. astrochem.org
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system. The influence of the fluorine substituent on the vibrational dynamics can be studied by comparing the spectra to non-fluorinated isoquinoline. uni-kiel.de Theoretical calculations are often used alongside experimental data to assign the observed vibrational modes. researchgate.netscilit.com
Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aldehyde C-H Stretch | 2820 - 2850 and 2720 - 2750 | Weak (often two bands) |
| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong |
| Aromatic C=C and C=N Stretch | 1400 - 1650 | Medium to Strong |
| C-F Stretch | 1000 - 1250 | Strong |
| C-H Out-of-Plane Bend | 750 - 900 | Strong |
Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization
The photophysical properties of a molecule, such as this compound, are determined by how it interacts with light. Electronic absorption and emission spectroscopy are fundamental techniques used to probe these properties. Absorption spectroscopy reveals the wavelengths of light a molecule absorbs, which corresponds to the energy required to promote an electron to a higher energy state. Emission (fluorescence) spectroscopy measures the light emitted as the excited electron returns to its ground state. Key parameters derived from these measurements include the absorption and emission maxima (λ_abs and λ_em), molar absorptivity (ε), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ).
Despite a comprehensive search of scientific literature, no specific experimental data on the electronic absorption and emission spectra of this compound could be located. While studies on related compounds like quinoline-3-carbaldehyde derivatives and other substituted isoquinolines exist, this information is not directly applicable to the title compound due to the significant influence that substituent type and position have on photophysical properties. eco-vector.comnih.govnih.gov For instance, the electronic properties of the parent isoquinoline molecule have been studied in the gas phase, but this does not provide specific data for its fluorinated and carbaldehyde-substituted derivative. rsc.org
The absence of such data in the public domain suggests that the photophysical properties of this compound have not yet been experimentally characterized and reported.
Table 1: Electronic Absorption and Emission Data for this compound (No experimental data available in the reviewed literature)
| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ (ns) |
X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes
A diligent search for published X-ray crystallographic data for this compound or any of its direct derivatives or complexes proved unsuccessful. While the crystal structures of some related compounds, such as (3-sec-butyl-2,3-dihydro-1H-isoquinolin-4-ylidene)acetic acid derivatives and 2-Chloro-6-methylquinoline-3-carbaldehyde, have been reported, these structures are not sufficiently analogous to provide detailed insights into the solid-state structure of the title compound. nih.govresearchgate.net
The lack of crystallographic data indicates that single crystals of this compound suitable for X-ray diffraction analysis have likely not yet been prepared and analyzed, or the results have not been made publicly available.
Table 2: X-ray Crystallographic Data for this compound Derivatives and Complexes (No experimental data available in the reviewed literature)
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
Theoretical and Computational Chemistry Studies on 6 Fluoroisoquinoline 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and molecular geometry of 6-Fluoroisoquinoline-3-carbaldehyde. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbital energies, and optimized geometry.
DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), offer a balance between computational cost and accuracy for organic molecules. mdpi.comepa.gov Such calculations can predict bond lengths, bond angles, and dihedral angles of the ground state of this compound. For instance, a study on the related quinoline-5-carboxaldehyde revealed two stable conformers, with the energetic separation and transition barrier being key determinants of their coexistence at room temperature. epa.gov A similar approach for this compound would be crucial in understanding its conformational preferences.
Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), while computationally more demanding, can provide benchmark results for the electronic structure. These calculations are essential for obtaining a precise picture of the electron density, which governs the molecule's reactivity and intermolecular interactions. The results from these calculations, such as the distribution of electron density and the location of frontier molecular orbitals (HOMO and LUMO), are critical for predicting sites susceptible to nucleophilic or electrophilic attack.
Table 1: Exemplary Predicted Geometric Parameters for a Quinoline (B57606) Carboxaldehyde Derivative using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.215 | C-C-H (aldehyde) | 121.5 |
| C-C (aldehyde) | 1.480 | C-C=O | 124.3 |
| C-F | 1.350 | C-C-F | 119.8 |
Conformational Analysis and Energetics
Computational methods can be employed to perform a potential energy surface (PES) scan by systematically rotating the dihedral angle of the C-C bond connecting the carbaldehyde group to the isoquinoline (B145761) ring. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to rotation. A study on quinoline-7-carboxaldehyde, for example, identified two stable conformers that are energetically very close. researchgate.net
The relative energies of the conformers can be calculated with high accuracy using DFT or ab initio methods, and the population of each conformer at a given temperature can be estimated using the Boltzmann distribution. Understanding the conformational landscape is crucial for interpreting experimental spectra and for modeling the molecule's interactions in a biological environment.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the transition states and intermediates that are often difficult to observe experimentally. For this compound, this could involve studying its synthesis or its reactions with other molecules.
Intrinsic Reaction Coordinate (IRC) calculations are particularly useful for confirming that a calculated transition state connects the desired reactants and products on the potential energy surface. upc.edunih.gov By following the IRC from a transition state geometry in both forward and reverse directions, the minimum energy path of the reaction can be mapped out. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For example, in an organocatalyzed aldol (B89426) addition, IRC calculations have been used to show that C-C bond formation is synchronous with proton transfer. upc.edu
Such studies on this compound could elucidate the mechanisms of its formation, such as through a Vilsmeier-Haack reaction, or its participation in further synthetic transformations, like the formation of hydrazones or chromeno[3,4-c]quinolines. mdpi.commdpi.com
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, which can be invaluable for the characterization of newly synthesized compounds like this compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). sigmaaldrich.com By performing GIAO calculations on the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can aid in the structural confirmation of the compound. Studies on similar molecules like amodiaquine (B18356) have shown good agreement between calculated and experimental NMR data. sigmaaldrich.com
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). sigmaaldrich.com These calculations provide information about the vertical excitation energies and oscillator strengths of electronic transitions. This allows for the assignment of the absorption bands observed in the experimental UV-Vis spectrum to specific electronic transitions, such as π→π* or n→π* transitions within the aromatic system.
Table 2: Illustrative Predicted Spectroscopic Data for a Fluoroquinoline Derivative
| Technique | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift (C-F) | 162.5 ppm |
| ¹H NMR | Chemical Shift (aldehyde H) | 10.2 ppm |
| UV-Vis | λmax (π→π*) | 315 nm |
Note: The data in this table is for illustrative purposes and based on general knowledge of similar compounds, as specific published data for this compound is not available.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
Given that isoquinoline derivatives are often investigated for their biological activity, molecular docking and molecular dynamics (MD) simulations are crucial computational techniques to explore the potential interactions of this compound with protein targets. researchgate.netnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces. This can be used to screen for potential biological targets for this compound and to generate initial hypotheses about its binding mode.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. researchgate.net These simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. A study on 6-hydroxybenzothiazole-2-carboxamide derivatives used MD simulations to verify the stable binding to the MAO-B receptor. nih.govsigmaaldrich.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Research
QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are valuable for predictive research, allowing for the estimation of the activity or properties of new, unsynthesized compounds.
To develop a QSAR model for a series of this compound derivatives, one would first need to synthesize and test a set of analogues with varying substituents. Then, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates these descriptors with the observed biological activity. google.com Such models can guide the design of new derivatives with improved potency and selectivity.
Applications of 6 Fluoroisoquinoline 3 Carbaldehyde in Advanced Chemical Disciplines
Role as a Privileged Scaffold in Medicinal Chemistry Research
The isoquinoline (B145761) core is a recurring motif in a vast number of biologically active natural products and synthetic pharmaceuticals. This prevalence has led to its designation as a privileged scaffold, a molecular framework that is capable of binding to multiple biological targets with high affinity. The functionalization of this scaffold provides a powerful tool for modulating pharmacological activity.
Precursor for Novel Biologically Active Isoquinoline Derivatives
6-Fluoroisoquinoline-3-carbaldehyde serves as a critical starting material for the synthesis of a wide range of novel isoquinoline derivatives with potential biological activities. The aldehyde functional group at the 3-position is particularly reactive, allowing for a variety of chemical transformations to introduce diverse substituents and build more complex molecular architectures.
The versatility of the carbaldehyde group enables its participation in numerous organic reactions, including but not limited to:
Reductive amination: To introduce various amine-containing side chains, which are often crucial for biological activity.
Wittig reaction and its variants: To form carbon-carbon double bonds, allowing for the extension of the carbon skeleton and the introduction of different functional groups.
Condensation reactions: With active methylene (B1212753) compounds to generate a variety of heterocyclic and carbocyclic systems.
Oxidation and reduction: To yield the corresponding carboxylic acid or alcohol, respectively, which can be further functionalized.
These transformations, often employed in multi-step synthetic sequences, can lead to the generation of large libraries of compounds for high-throughput screening and the identification of new therapeutic leads.
| Reaction Type | Reagents and Conditions | Product Type | Potential Biological Relevance |
| Reductive Amination | Primary or secondary amine, reducing agent (e.g., NaBH(OAc)₃) | 3-(Aminomethyl)isoquinolines | Modulation of receptor binding, enzyme inhibition |
| Wittig Reaction | Phosphonium ylide | 3-(Alkenyl)isoquinolines | Probes for biological systems, potential anticancer agents |
| Knoevenagel Condensation | Active methylene compound, base | 3-(Substituted vinyl)isoquinolines | Diverse pharmacological activities |
| Oxidation | Oxidizing agent (e.g., KMnO₄, CrO₃) | 6-Fluoroisoquinoline-3-carboxylic acid | Precursor for amides and esters with potential bioactivity |
| Reduction | Reducing agent (e.g., NaBH₄) | (6-Fluoroisoquinolin-3-yl)methanol | Precursor for ethers and esters |
Scaffold for Design of Enzyme Inhibitors and Modulators (mechanistic studies)
The isoquinoline framework is a common feature in many enzyme inhibitors. The carbaldehyde group of this compound can act as a key pharmacophore or be readily converted into other functional groups that can interact with the active site of an enzyme. For instance, quinoline-carbaldehyde derivatives have been investigated as inhibitors of enzymes such as leishmanial methionine aminopeptidase 1. acs.org The aldehyde can form reversible covalent bonds with nucleophilic residues (e.g., cysteine or serine) in the enzyme's active site, leading to inhibition.
Mechanistic studies involving derivatives of this compound can provide valuable insights into enzyme-inhibitor interactions. The systematic modification of the substituents on the isoquinoline ring allows for the exploration of the structure-activity relationship (SAR), helping to elucidate the key binding interactions and guide the design of more potent and selective inhibitors. The fluorine atom at the 6-position can influence the electronic properties of the ring system, potentially enhancing binding affinity or altering the metabolic stability of the inhibitor.
Application in Receptor Modulator Design (mechanistic studies)
G protein-coupled receptors (GPCRs) are a major class of drug targets, and isoquinoline-based compounds have been developed as modulators for various GPCRs. The rigid isoquinoline scaffold can serve as a template to position key functional groups in a specific orientation required for receptor binding and modulation. The aldehyde functionality of this compound can be elaborated to introduce pharmacophoric elements that interact with specific residues in the receptor's binding pocket.
For example, derivatives can be designed to act as agonists, antagonists, or allosteric modulators. Mechanistic studies involving these derivatives can help to map the binding site and understand the conformational changes in the receptor upon ligand binding. The fluorine substituent can play a role in modulating the compound's properties, such as its lipophilicity and metabolic stability, which are critical for its pharmacokinetic profile and in vivo efficacy.
Strategies for Bioisosteric Replacement in Drug Design
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to optimize lead compounds. slideshare.netnih.gov Fluorine is a well-known bioisostere for a hydrogen atom. nih.gov The substitution of hydrogen with fluorine at the 6-position of the isoquinoline ring can lead to significant improvements in a drug candidate's profile.
The strategic incorporation of the 6-fluoro substituent can influence several key properties:
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug. slideshare.net
Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the isoquinoline ring, potentially leading to stronger interactions with the target protein through dipole-dipole or hydrogen bonding interactions.
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and the blood-brain barrier.
pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can influence the ionization state of the molecule at physiological pH and affect its solubility and receptor binding.
| Property | Effect of 6-Fluoro Substitution | Rationale |
| Metabolic Stability | Increased | Stronger C-F bond resists enzymatic cleavage. |
| Binding Affinity | Potentially Increased | Altered electronic properties can enhance interactions with the target. |
| Lipophilicity | Increased | Can improve membrane permeability. |
| pKa of Isoquinoline Nitrogen | Decreased | The electron-withdrawing effect of fluorine reduces the basicity of the nitrogen atom. |
Utility in Materials Science Research
Beyond its applications in medicinal chemistry, the unique photophysical properties of the isoquinoline and quinoline (B57606) ring systems make them attractive building blocks for the development of advanced materials.
Precursors for Fluorescent and Photoelectronic Materials
Derivatives of isoquinoline and the closely related quinoline are known to exhibit fluorescence. u-tokyo.ac.jpresearchgate.net The extended π-conjugated system of the isoquinoline ring provides a scaffold for creating molecules that can absorb and emit light. The carbaldehyde group of this compound is a versatile handle for the synthesis of a variety of fluorescent dyes and photoelectronic materials. ctppc.org
By reacting the aldehyde with different aromatic and heterocyclic amines, a range of Schiff bases with extended conjugation can be prepared. These compounds often exhibit intramolecular charge transfer (ICT) characteristics, where the isoquinoline ring can act as an electron acceptor. The photophysical properties of these materials, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be fine-tuned by varying the substituents on the isoquinoline ring and the nature of the appended aromatic or heterocyclic groups. Such materials have potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging.
| Derivative Type | Synthetic Route from this compound | Potential Application |
| Schiff Bases | Condensation with primary amines | Fluorescent probes, OLEDs |
| Stilbene Analogs | Wittig or Horner-Wadsworth-Emmons reaction | Photoelectronic materials, fluorescent dyes |
| Fused Heterocycles | Multi-step synthesis involving cyclization reactions | Advanced materials with tailored photophysical properties |
Ligand Design in Coordination Chemistry
The unique structural and electronic properties of this compound make it a compelling candidate for ligand design in coordination chemistry. The isoquinoline core, a nitrogen-containing heterocyclic system, readily coordinates to metal centers. The strategic placement of a fluorine atom at the 6-position and a carbaldehyde group at the 3-position significantly influences its coordination behavior and the properties of the resulting metal complexes.
The high electronegativity and small size of the fluorine atom can modify the electron density of the isoquinoline ring system. chemxyne.com This alteration can impact the ligand's donor-acceptor properties, influencing the stability and reactivity of the coordination compounds. The presence of the aldehyde functional group at the 3-position offers an additional coordination site, allowing the molecule to act as a bidentate ligand, or providing a reactive handle for further modification to create more complex polydentate ligands.
Research in coordination chemistry has explored the synthesis of various transition metal complexes using ligands containing a peptide linkage. researchgate.net While not directly involving this compound, this work highlights the interest in designing ligands with specific functional groups to tune the properties of metal complexes. The principles from such studies can be applied to the design of ligands derived from this compound. For instance, the carbaldehyde group can be reacted to form Schiff bases or other derivatives, creating a diverse library of ligands with varied coordination environments.
The synthesis of coordination compounds with ligands derived from quinoline and pyridine (B92270) has been shown to yield photoluminescent materials. mdpi.com Given the structural similarities, it is plausible that complexes of this compound could also exhibit interesting photophysical properties. The fluorine substituent can further enhance these properties, as fluorinated organic molecules often display unique luminescent characteristics.
Moreover, the broader field of isoquinoline chemistry has demonstrated the versatility of this scaffold in forming complexes with various metals, including copper, cobalt, and iron. researchgate.net These complexes have been investigated for their catalytic activity in enantioselective reactions. The introduction of a fluorine atom, as in this compound, could modulate the catalytic performance of such complexes by altering their electronic and steric properties.
| Feature | Implication in Coordination Chemistry |
| Isoquinoline Core | Provides a nitrogen donor atom for coordination to metal ions. |
| Fluorine Substituent | Modifies the electronic properties of the ligand, influencing complex stability and reactivity. chemxyne.com |
| Carbaldehyde Group | Offers an additional coordination site or a point for further functionalization to create polydentate ligands. |
Advanced Organic Synthesis Building Block for Complex Natural Products and Analogues
This compound serves as a valuable and versatile building block in the synthesis of complex natural products and their analogues. The isoquinoline scaffold is a common motif in a wide array of biologically active natural products, and the introduction of a fluorine atom can significantly enhance their medicinal properties. researchgate.netnih.gov Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity of drug candidates. chemxyne.comsigmaaldrich.com
The carbaldehyde group at the 3-position is a key functional handle that allows for a variety of chemical transformations. This aldehyde can participate in numerous carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, enabling the elaboration of the isoquinoline core into more complex structures. For instance, the synthesis of 3-aryl substituted isoquinolines has been achieved through various catalytic methods, demonstrating the utility of functional groups at the 3-position for building molecular complexity.
The synthesis of isoquinoline alkaloids and their derivatives often involves the strategic introduction of substituents at various positions of the isoquinoline ring. nih.gov The pre-functionalized nature of this compound makes it an attractive starting material for the efficient construction of these complex targets. Classic synthetic methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, typically build the isoquinoline ring system from acyclic precursors. quimicaorganica.orgpharmaguideline.com However, using a pre-formed and functionalized isoquinoline like this compound can offer a more convergent and efficient synthetic route.
Furthermore, the development of modern synthetic methodologies, such as C-H functionalization, has provided new avenues for the synthesis of substituted isoquinolines. nih.gov While these methods are powerful, the use of well-defined building blocks like this compound remains a crucial strategy in the total synthesis of natural products. mdpi.com The Vilsmeier-Haack reaction is a notable method for the synthesis of quinoline-3-carbaldehydes, highlighting the importance of this class of compounds as synthetic intermediates. ijsr.net
| Functional Group | Synthetic Utility |
| Carbaldehyde | Enables various C-C bond formations (e.g., Wittig, aldol) for structural elaboration. |
| Fluorine | Can enhance the biological activity and pharmacokinetic properties of the final natural product analogue. researchgate.netnih.gov |
| Isoquinoline Ring | Provides the core scaffold found in many biologically active natural products. |
Exploration of Biological Activity Mechanisms Associated with 6 Fluoroisoquinoline 3 Carbaldehyde Derivatives in Vitro and in Silico
Investigation of Anti-proliferative Mechanisms in Cancer Cell Lines (in vitro)
Derivatives of the isoquinoline (B145761) and quinoline (B57606) scaffold are widely investigated for their anti-cancer properties, with mechanisms often involving the disruption of fundamental cellular processes required for tumor growth. researchgate.net
Studies on related fluorinated isoquinoline compounds have demonstrated cytotoxic effects against various cancer cell lines. One of the proposed mechanisms for derivatives of 6-fluoroisoquinolin-4-amine (B7961838) is the intercalation into DNA, a process that disrupts DNA replication and ultimately inhibits cancer cell proliferation. chemshuttle.com The anti-proliferative activity of isoquinoline derivatives can also be mediated through the inhibition of key signaling proteins. For instance, novel isoquinoline-tethered quinazoline (B50416) derivatives have shown potent anti-proliferative effects against HER2-dependent SKBR3 breast cancer cells. nih.gov Their mechanism is linked to the potent inhibition of HER2 phosphorylation at the cellular level. nih.gov
Furthermore, some derivatives induce apoptosis, or programmed cell death. The activation of p53-dependent apoptosis is a significant mechanism for some dual degraders developed from an isoquinoline-3-carbaldehyde (B112757) precursor, which showed anti-proliferative activity in diffuse large B cell lymphoma and ovarian cancer cell lines. nih.gov The cytotoxic activity of certain aryl benzo[g]isoquinoline-5,10-dione derivatives has been observed at submicromolar concentrations against several human leukemia and solid tumor cell lines. researchgate.net
The table below summarizes the in vitro anti-proliferative activity of various isoquinoline and quinoline derivatives against selected cancer cell lines.
| Compound Class | Cancer Cell Line(s) | Observed IC₅₀ Values | Proposed Mechanism |
| Isoquinoline-tethered quinazolines nih.gov | SKBR3 (HER2-positive breast cancer) | 103 nM (for compound 14a) | Inhibition of HER2 phosphorylation |
| Quinoline derivatives nih.gov | Caco-2 (colorectal adenocarcinoma) | IC₅₀ values vary; e.g., Compound 7 has an IC₅₀ of 440 µM against normal Vero cells, indicating selectivity. | Induction of apoptosis, cell migration inhibition |
| Isatin-quinoline hybrids nih.gov | Caco-2, A549, HepG2, MDA-MB-231 | Activities comparable to doxorubicin (B1662922) against Caco-2 | VEGFR-2 kinase inhibition |
| Aryl benzo[g]isoquinoline-5,10-diones researchgate.net | Human leukemia and solid tumor lines | Submicromolar concentrations | Cytotoxicity |
| DEG-77 (derived from isoquinoline-3-carbaldehyde) nih.gov | OCI-LY3 (lymphoma), A2780 (ovarian) | Not specified | Induction of p53-dependent apoptosis |
Mechanistic Studies of Antimicrobial Activity (e.g., antibacterial, antifungal) (in vitro)
The isoquinoline framework is a key component in the development of new antimicrobial agents. semanticscholar.orgresearchgate.net The 6-fluoroisoquinoline (B87247) scaffold, in particular, serves as a valuable starting point for synthesizing compounds with potential antibacterial and antifungal properties.
Research groups have utilized 6-fluoroisoquinolin-4-amine as a foundational structure to create inhibitors targeting bacterial transcription machinery. chemshuttle.com This mechanism involves blocking the essential process of converting DNA into RNA, thereby halting bacterial growth and survival. chemshuttle.com
In the realm of antifungal research, derivatives of 6-fluoroisoquinoline have shown promise. A "click" fluorescent chemosensor, synthesized from 1,3-diethynyl-6-fluoroisoquinoline, was developed into bistriazole derivatives. researchgate.net One of these derivatives, bistriazole 11a, exhibited notable antifungal activity against Candida krusei, a fungal pathogen known for potential multidrug resistance. researchgate.net Its minimum inhibitory concentration (MIC) was found to be the same as that of the standard antifungal drug fluconazole (B54011) (32 µg/mL). researchgate.net The mechanism of action for many antifungal agents based on related scaffolds involves the inhibition of critical enzymes necessary for fungal cell wall integrity or DNA synthesis. smolecule.com
The table below presents findings on the antimicrobial activity of 6-fluoroisoquinoline derivatives.
| Derivative Class | Target Organism | Activity/Measurement | Proposed Mechanism of Action |
| 6-Fluoroisoquinolin-4-amine derivatives chemshuttle.com | Bacteria | Not specified | Inhibition of bacterial transcription machinery |
| Bistriazole derivative (11a) of 6-fluoroisoquinoline researchgate.net | Candida krusei ATCC 6258 | MIC of 32 µg/mL | Not specified, but likely enzyme inhibition |
Enzymatic Inhibition Profile Studies (in vitro, e.g., Dihydroorotate Dehydrogenase (DHODH), Protein Kinase B (PKB))
Enzyme inhibition is a primary mechanism through which many isoquinoline derivatives exert their therapeutic effects. semanticscholar.org
Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of DNA and RNA. semanticscholar.org Rapidly proliferating cells, such as cancer cells, heavily rely on this pathway, making DHODH a prime target for anti-cancer therapies. semanticscholar.org While specific studies on 6-Fluoroisoquinoline-3-carbaldehyde are limited, extensive research on the broader class of quinoline derivatives has identified potent DHODH inhibitors. For example, certain quinoline derivatives inhibit human DHODH (hDHODH) with IC₅₀ values in the nanomolar range. This inhibition restricts the growth of rapidly dividing cells, highlighting its potential as a treatment for cancer and autoimmune diseases.
Protein Kinase B (PKB): Protein Kinase B (also known as Akt) is a key node in cell signaling pathways that regulate cell survival, proliferation, and metabolism. Its dysregulation is implicated in many cancers. The isoquinoline-3-carbaldehyde scaffold has been identified in the context of developing protein kinase inhibitors, including those targeting PKB. google.com
The table below shows examples of enzymatic inhibition by related compounds.
| Enzyme Target | Compound Class | IC₅₀ Value |
| VEGFR-2 nih.gov | Isatin-quinoline hybrid (Compound 13) | 69.11 nM |
| VEGFR-2 nih.gov | Isatin-quinoline hybrid (Compound 14) | 85.89 nM |
| Protein Kinase B (PKB) / Akt google.com | Aminopyrimidine derivatives (mentioning isoquinoline-3-carbaldehyde) | Not specified |
Receptor Binding and Modulation Mechanisms (in vitro)
Beyond intracellular enzyme inhibition, isoquinoline derivatives are designed to interact with cell surface receptors, modulating their activity to achieve a therapeutic effect.
Chemokine Receptor Binding: The C-X-C chemokine receptor type 4 (CXCR4) is involved in HIV entry into cells, stem cell mobilization, and cancer metastasis. nih.govgoogle.com Novel isoquinoline-based antagonists have been synthesized and evaluated for their ability to block this receptor. A series of compounds derived from 1-(chloromethyl)-6-fluoroisoquinoline demonstrated binding to the CXCR4 receptor, with IC₅₀ values determined through competitive binding assays. nih.gov
Calcitonin Gene-Related Peptide (CGRP) Receptor Binding: The CGRP receptor is implicated in the pathogenesis of migraine headaches. google.com Heterocyclic compounds synthesized using isoquinoline-3-carbaldehyde as a starting material have been evaluated in radioligand binding assays for their ability to antagonize the CGRP receptor. google.com These assays measure the displacement of a radiolabeled ligand ([¹²⁵I]-CGRP) from the receptor, indicating the binding affinity of the test compound. google.com
| Receptor Target | Compound Class | Assay Type | Finding |
| CXCR4 nih.gov | 6-Fluoroisoquinoline derivatives | Competitive Binding Assay | Compounds show inhibitory activity (IC₅₀ values reported). |
| CGRP Receptor google.com | Heterocyclic derivatives from isoquinoline-3-carbaldehyde | Radioligand Binding Assay | Compounds evaluated for receptor antagonism. |
| Progesterone Receptor (PR) researchgate.net | Pyrrole-containing derivatives | Competition Binding Studies | Compounds evaluated for their ability to bind PR. |
| β-secretase (BACE) google.com | Benzazole derivatives from isoquinoline-3-carbaldehyde | Not specified | Compounds designed as BACE inhibitors. |
Structure-Activity Relationship (SAR) Derivation for Mechanistic Insights
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For isoquinoline and quinoline derivatives, several key structural features have been shown to influence biological activity.
Substitution on the Isoquinoline Ring: The position and nature of substituents on the isoquinoline core are critical. Substitution at the 3-position of the isoquinoline ring can lead to enhanced anti-cancer activity. semanticscholar.org The presence of a fluorine atom, as in 6-fluoroisoquinoline, can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets. chemshuttle.comsmolecule.com For CXCR4 antagonists, derivatives with a 6-fluoro substituent were synthesized and evaluated alongside 6-methoxy and unsubstituted analogues, indicating the importance of this position in modulating activity. nih.gov
Modification of the 3-Carbaldehyde Group: The aldehyde functional group at the 3-position is a versatile handle for synthetic modification. Its conversion into hydrazones, for example, is a common strategy to produce compounds with potential activity against hypoxia-related disorders. google.com It can also be used in reductive amination reactions to link the isoquinoline core to other pharmacophores, as seen in the development of BCL6 inhibitors and dual IKZF2/CK1α degraders. nih.govgoogle.com
Assessment of Selectivity in Biological Systems (in vitro)
A critical aspect of drug development is ensuring that a compound preferentially interacts with its intended target over other biological molecules, thereby minimizing off-target effects. In vitro assays are essential for determining this selectivity.
Selectivity against Kinases: In the development of HER2 inhibitors, a key challenge is achieving selectivity over the closely related epidermal growth factor receptor (EGFR). A novel series of isoquinoline-tethered quinazoline derivatives demonstrated a 7- to 12-fold enhancement in selectivity for HER2 over EGFR when compared to the dual inhibitor lapatinib (B449) in kinase assays. nih.gov This highlights how structural modifications, such as replacing a quinoline with an isoquinoline, can fine-tune the selectivity profile. nih.gov
Selectivity against Normal Cells: The therapeutic value of an anti-cancer agent is greatly enhanced if it is more toxic to cancer cells than to normal, healthy cells. This is often quantified by a selectivity index (SI), which is the ratio of the IC₅₀ value on normal cells to the IC₅₀ value on cancer cells. nih.gov In a study of new quinoline and isatin (B1672199) derivatives, quinoline compounds showed higher safety and selectivity, with SI values greater than 1 against various cancer cell lines when tested against normal Vero cells. nih.gov In contrast, the isatin derivatives were found to be less selective. nih.gov Similarly, a chemosensor-copper complex showed better cytotoxicity and sensitivity toward cancer cells (HeLa, MCF7) over noncancer cells (MCF10a). researchgate.net
| Selectivity Type | Compound Class | Finding |
| Kinase Selectivity (HER2 vs. EGFR) nih.gov | Isoquinoline-tethered quinazolines | 7- to 12-fold improved selectivity for HER2 over EGFR compared to lapatinib. |
| Cellular Selectivity (Cancer vs. Normal) nih.gov | Quinoline derivatives | Selectivity Index (SI) > 1, indicating higher safety for normal Vero cells. |
| Cellular Selectivity (Cancer vs. Normal) researchgate.net | Benzoyl hydrazone-copper complex | Better cytotoxicity and sensitivity toward cancer cells (HeLa, MCF7) over noncancer cells (MCF10a). |
Future Research Directions and Unaddressed Challenges
Development of Novel and Atom-Economical Synthetic Routes
A primary challenge in the broader application of 6-Fluoroisoquinoline-3-carbaldehyde lies in its synthesis. Current synthetic methodologies can be complex, multi-stepped, and may lack atom economy. Future research must prioritize the development of novel, efficient, and environmentally benign synthetic strategies.
Key Research Objectives:
Transition-Metal Catalysis: Exploring transition-metal-catalyzed reactions, such as palladium, copper, rhodium, or ruthenium-catalyzed C-H activation and annulation strategies, could provide more direct and efficient routes to the isoquinoline (B145761) core. organic-chemistry.org For instance, methods involving the cyclization of ortho-alkynylbenzaldoximes or tandem reactions of 2-bromoaryl ketones could be adapted for fluorinated substrates. organic-chemistry.orgthieme-connect.de
Flow Chemistry: The application of microdroplet or flow chemistry could accelerate reaction times and improve yields, as has been demonstrated for the synthesis of isoquinoline and quinoline (B57606) derivatives. nih.gov
Atom-Economical Approaches: Research should focus on methods that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry. acs.org This includes exploring cascade reactions that form multiple bonds in a single operation. organic-chemistry.org
Comprehensive Mechanistic Studies of this compound Reactivity under Diverse Conditions
A thorough understanding of the reactivity of the aldehyde group and the influence of the fluorine substituent is crucial for its effective utilization as a synthetic intermediate. The electron-withdrawing nature of the fluorine atom can significantly modulate the chemical behavior of the isoquinoline ring and the aldehyde function. nih.gov
Areas for Investigation:
Reaction Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies of key reactions, such as nucleophilic additions to the aldehyde, will provide a quantitative understanding of its reactivity.
Influence of the Fluorine Atom: Systematic studies are needed to elucidate the effect of the fluorine atom's position on the reactivity of the aldehyde group and the isoquinoline nitrogen. This includes its impact on pKa, electrophilicity, and susceptibility to nucleophilic aromatic substitution. nih.govd-nb.info
Reaction Mechanism Elucidation: Utilizing techniques like in-situ spectroscopy and computational modeling can help to unravel the mechanisms of important transformations, such as the Wittig reaction or condensations with various nucleophiles. mdpi.com This knowledge is vital for optimizing reaction conditions and predicting outcomes.
Expansion into Novel Biological Targets and Mechanistic Therapeutic Areas
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. rsc.orgnih.gov The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net
Future Therapeutic Exploration:
Kinase Inhibition: Many isoquinoline derivatives are known kinase inhibitors. mdpi.com Screening this compound and its derivatives against a broad panel of kinases could identify new anticancer or anti-inflammatory agents.
Antimicrobial Activity: Given the rise of antibiotic resistance, exploring the potential of this compound and its derivatives as novel antibacterial or antifungal agents is a promising avenue. nih.govnih.gov
Neuroprotective Agents: Isoquinoline alkaloids have shown neuroprotective effects, and research into fluorinated analogues could lead to new treatments for neurodegenerative diseases. rsc.org
Target Identification: For any observed biological activity, identifying the specific protein targets is paramount. nih.gov This can be achieved through techniques like affinity chromatography and proteomics. Recent discoveries of isoquinoline sulfonamides as allosteric gyrase inhibitors highlight the potential for finding novel mechanisms of action. nih.gov
| Potential Therapeutic Area | Rationale for Exploration | Key Biological Targets (Examples) |
| Oncology | Isoquinoline scaffold is a known pharmacophore in anticancer drugs. mdpi.comresearchgate.net | Kinases (e.g., VEGFR-2), Topoisomerases, Histone Deacetylases (HDACs). researchgate.nettandfonline.com |
| Infectious Diseases | The need for new antibiotics to combat resistance. nih.gov | DNA Gyrase, Bacterial Cell Division Proteins. nih.gov |
| Neurology | Known neuroprotective properties of isoquinoline alkaloids. rsc.org | Monoamine Oxidase (MAO), Acetylcholinesterase. |
| Inflammatory Diseases | Anti-inflammatory activity reported for related compounds. researchgate.net | Cyclooxygenase (COX), Lipoxygenase (LOX). |
Advanced Computational Design and Optimization of Derivatives
Computer-aided drug design (CADD) and computational chemistry are indispensable tools for accelerating the discovery and optimization of new therapeutic agents and materials. researchgate.nethilarispublisher.com
Computational Strategies:
Structure-Activity Relationship (SAR) Studies: In-silico modeling can predict how modifications to the this compound structure will affect its biological activity. nih.gov
Molecular Docking: Docking studies can predict the binding mode and affinity of derivatives to specific biological targets, guiding the design of more potent and selective compounds. researchgate.net
ADMET Prediction: Computational tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles for synthesis. researchgate.net
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the electronic structure, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential, providing insights into reactivity and intermolecular interactions. researchgate.net
Exploration of New Material Science Applications and Optoelectronic Properties
Nitrogen-containing heterocycles, particularly those with extended π-systems and fluorine substituents, are promising candidates for applications in material science due to their unique electronic and photophysical properties. beilstein-journals.org
Potential Applications:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the isoquinoline core, tunable by substitution, could be exploited in the development of new emissive materials for OLEDs.
Fluorescent Sensors: The isoquinoline nitrogen and aldehyde oxygen can act as coordination sites for metal ions. The fluorine atom can modulate the electronic properties, making derivatives of this compound potential candidates for selective fluorescent sensors for specific metal ions. rsc.org
Chiral Materials: The planar chirality of the isoquinoline ring system, when appropriately substituted, could be utilized in the development of chiroptical materials and asymmetric catalysts. nih.gov
Azahelicenes: The incorporation of the 6-fluoroisoquinoline (B87247) moiety into helical aromatic structures (azahelicenes) could lead to materials with interesting chiroptical and optoelectronic properties for applications in circularly polarized luminescence and asymmetric catalysis. beilstein-journals.org
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 6-Fluoroisoquinoline-3-carbaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with fluorination and formylation steps, using intermediates like 6-fluoro-isoquinoline. Optimize temperature (e.g., 80–100°C for formylation) and solvent polarity (e.g., DMF or THF) to enhance aldehyde group stability. Monitor purity via HPLC or GC-MS, and employ column chromatography for separation .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology : Use spectroscopic techniques:
- NMR : Confirm fluorine presence via -NMR and aldehyde proton at ~9.8 ppm in -NMR.
- FT-IR : Identify aldehyde C=O stretch (~1700 cm) and aromatic C-F bonds (~1200 cm).
- XRD : Resolve crystal structure using SHELX-97 for refinement .
Q. What literature review strategies are critical for identifying gaps in this compound research?
- Methodology : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and databases (SciFinder, Reaxys). Focus on recent studies (post-2020) to track emerging applications (e.g., antimicrobial agents) and unresolved mechanistic questions. Use citation mapping tools to identify foundational papers .
Advanced Research Questions
Q. How can contradictory spectroscopic data in derivative characterization be resolved?
- Methodology : Cross-validate using multiple techniques:
- X-ray crystallography (via SHELXL ) to resolve structural ambiguities.
- DFT calculations to predict NMR/IR spectra and compare with experimental data.
- Isotopic labeling (e.g., -aldehyde) to confirm reaction pathways .
Q. What experimental designs are suitable for evaluating the bioactivity of this compound derivatives?
- Methodology :
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
- Docking studies : Employ AutoDock Vina to predict binding affinity to target enzymes (e.g., DNA gyrase).
- Toxicology : Apply OECD guidelines (e.g., Ames test) for mutagenicity screening .
Q. How should researchers address discrepancies between computational predictions and experimental results in mechanistic studies?
- Methodology :
- Sensitivity analysis : Vary DFT functional (B3LYP vs. M06-2X) to assess model reliability.
- Kinetic studies : Use stopped-flow spectroscopy to compare reaction rates with simulated data.
- Error analysis : Quantify instrument uncertainties (e.g., ±0.01 Å in XRD) and propagate through statistical models .
Q. What strategies ensure robust data interpretation in structure-activity relationship (SAR) studies?
- Methodology :
- Multivariate regression : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity.
- Cluster analysis : Group derivatives by functional moieties (e.g., carboxylates vs. amides) to identify trends.
- Validation : Use leave-one-out cross-validation (LOOCV) to test SAR model predictability .
Methodological Best Practices
- Data Presentation :
- Ethical Compliance :
- Software Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
